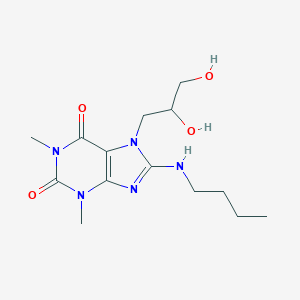
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline, also known as DPBA, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. DPBA is a potent phosphodiesterase inhibitor that has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, respiratory disease, and cancer. In cardiovascular disease, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have vasodilatory effects and can improve blood flow. In respiratory disease, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have bronchodilatory effects and can improve lung function. In cancer, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have anti-tumor effects and can inhibit cancer cell proliferation.
作用機序
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline exerts its effects through the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic nucleotides such as cAMP and cGMP. By inhibiting phosphodiesterase enzymes, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline increases the levels of these cyclic nucleotides, which can lead to a variety of biochemical and physiological effects.
生化学的および生理学的効果
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have a variety of biochemical and physiological effects, including vasodilation, bronchodilation, anti-inflammatory effects, and anti-tumor effects. 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can also increase cardiac output and improve blood flow. Additionally, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have antioxidant effects and can protect against oxidative stress.
実験室実験の利点と制限
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has several advantages for use in lab experiments. It is a potent phosphodiesterase inhibitor that can be used to study the effects of cyclic nucleotides on various biological processes. 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline does have some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can have off-target effects on other enzymes and biological processes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline. One area of interest is the development of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline analogs with improved pharmacokinetic properties. Another area of interest is the use of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline and its effects on various biological processes.
合成法
The synthesis of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline involves the condensation of 8-butylxanthine with glycidol in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the desired 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline product. The purity of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can be improved through various purification techniques, such as recrystallization or column chromatography.
特性
CAS番号 |
111038-28-9 |
|---|---|
製品名 |
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline |
分子式 |
C14H23N5O4 |
分子量 |
325.36 g/mol |
IUPAC名 |
8-(butylamino)-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O4/c1-4-5-6-15-13-16-11-10(19(13)7-9(21)8-20)12(22)18(3)14(23)17(11)2/h9,20-21H,4-8H2,1-3H3,(H,15,16) |
InChIキー |
ZENUOIDBLQHVII-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C |
正規SMILES |
CCCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C |
同義語 |
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
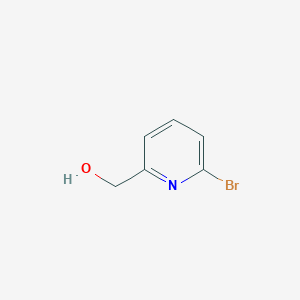
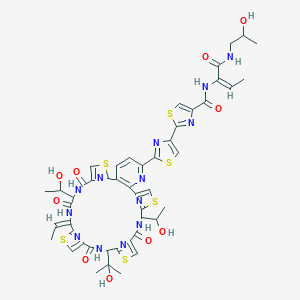
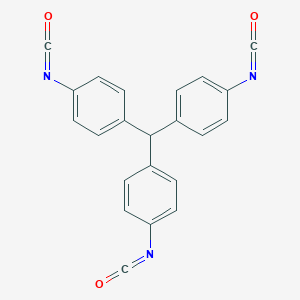


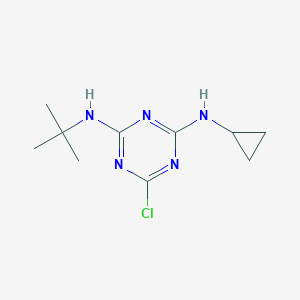
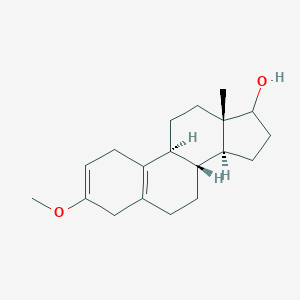
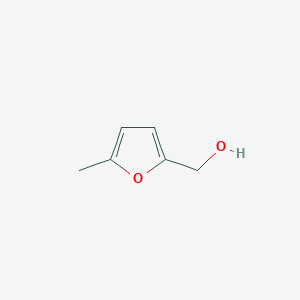
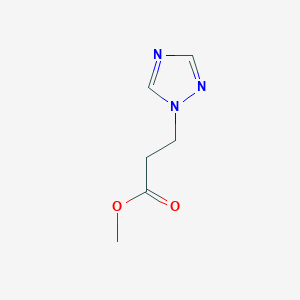
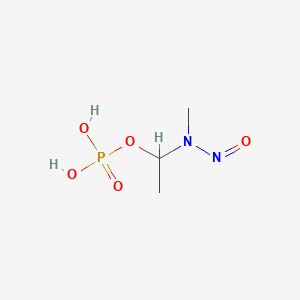
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)